

5-Methylthiazole-2-carboxylic Acid: A Technical Whitepaper

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Compound of Interest

Compound Name: 5-Methylthiazole-2-carboxylic acid

Cat. No.: B1323396

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Introduction

5-Methylthiazole-2-carboxylic acid, identified by the CAS number 61291-21-2, is a heterocyclic compound that serves as a valuable building block in the fields of medicinal chemistry and materials science.^{[1][2]} The thiazole ring is a prominent scaffold in numerous pharmacologically active molecules, contributing to a wide range of biological activities.^{[3][4][5]} This technical guide provides an in-depth overview of the physicochemical properties, spectroscopic characteristics, synthesis, and applications of **5-Methylthiazole-2-carboxylic acid**, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of **5-Methylthiazole-2-carboxylic acid** are summarized in the table below. These characteristics are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
CAS Number	61291-21-2	[6]
Molecular Formula	C ₅ H ₅ NO ₂ S	[1][7]
Molecular Weight	143.16 g/mol	[1][7]
IUPAC Name	5-methyl-1,3-thiazole-2-carboxylic acid	[1]
Boiling Point	317.135 °C at 760 mmHg	[8]
Density	1.418 g/cm ³	[7][8]
Flash Point	145.598 °C	[8]
Solubility	Slightly soluble in water	[6]
Physical State	Solid	[9]
Canonical SMILES	<chem>CC1=CN=C(S1)C(=O)O</chem>	[1]

Spectroscopic Profile

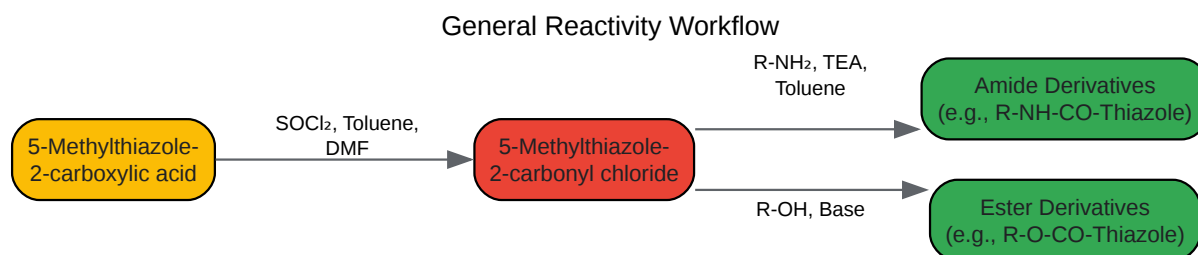
Detailed spectroscopic analysis is essential for the structural confirmation of **5-Methylthiazole-2-carboxylic acid**. While specific spectra for this exact compound are not publicly available, the expected spectroscopic characteristics can be predicted based on the functional groups present and data from analogous structures.[10][11][12]

Spectroscopy	Feature	Expected Chemical Shift / Frequency
¹ H NMR	Carboxylic Acid Proton (-COOH)	~12 δ (singlet, broad)[10][12]
	Thiazole Ring Proton (-CH)	~7-8 δ (singlet)
	Methyl Protons (-CH ₃)	~2.5 δ (singlet)
¹³ C NMR	Carbonyl Carbon (-COOH)	~165-185 δ[10][12]
	Thiazole Ring Carbons (C2, C4, C5)	~110-160 δ
	Methyl Carbon (-CH ₃)	~15-20 δ
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	2500-3300 cm ⁻¹ (very broad) [10][12]
	C=O Stretch (Carbonyl)	1710-1760 cm ⁻¹ [10][12]
Mass Spectrometry	Molecular Ion [M] ⁺	Expected at m/z 143.01

Synthesis and Reactivity

The synthesis of thiazole carboxylic acid derivatives often involves the Hantzsch thiazole synthesis or modifications thereof. A common route involves the reaction of a thioamide with an α -haloketone or a related α -halocarbonyl compound. For **5-Methylthiazole-2-carboxylic acid**, a plausible synthetic approach could start from ethyl 2-chloroacetoacetate and thiourea derivatives.

The reactivity of **5-Methylthiazole-2-carboxylic acid** is dominated by the carboxylic acid group. It can be readily converted into its corresponding acid chloride, which is a versatile intermediate for the synthesis of amides, esters, and other derivatives.[13]



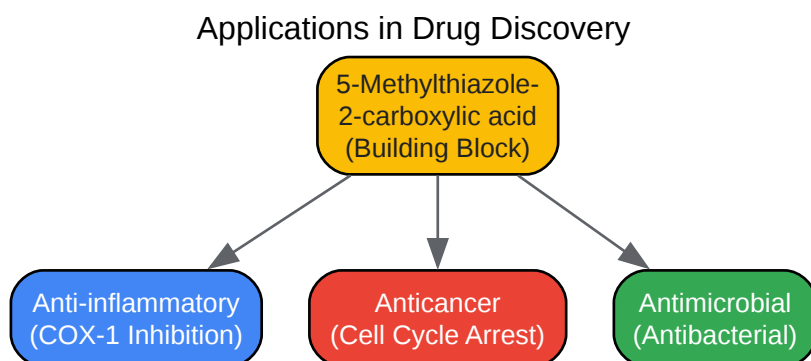
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Caption: Reactivity of **5-Methylthiazole-2-carboxylic acid**.

Applications in Drug Development

The thiazole nucleus is a key pharmacophore in a multitude of therapeutic agents. Derivatives of thiazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[3][5][14][15] **5-Methylthiazole-2-carboxylic acid**, as a functionalized building block, is instrumental in the synthesis of novel drug candidates.[1][2]

- **Anti-inflammatory Agents:** Thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[3] Specifically, conjugates of 5-methylthiazole have been identified as novel and selective COX-1 inhibitors.[3][4]
- **Anticancer Agents:** The thiazole scaffold is present in several anticancer drugs. Novel derivatives have shown potent anti-proliferative activity against various tumor cell lines, inducing cell cycle arrest.[16]
- **Antimicrobial Agents:** The structural motif is used in the development of new antibacterial and antifungal compounds.[2][14] Thiazolopyridine derivatives, for instance, have demonstrated significant inhibitory effects against pathogenic bacteria.[14]



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Caption: Key therapeutic areas for thiazole derivatives.

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. The following protocols are adapted from literature for the synthesis of related thiazole derivatives and represent common and reliable methodologies.

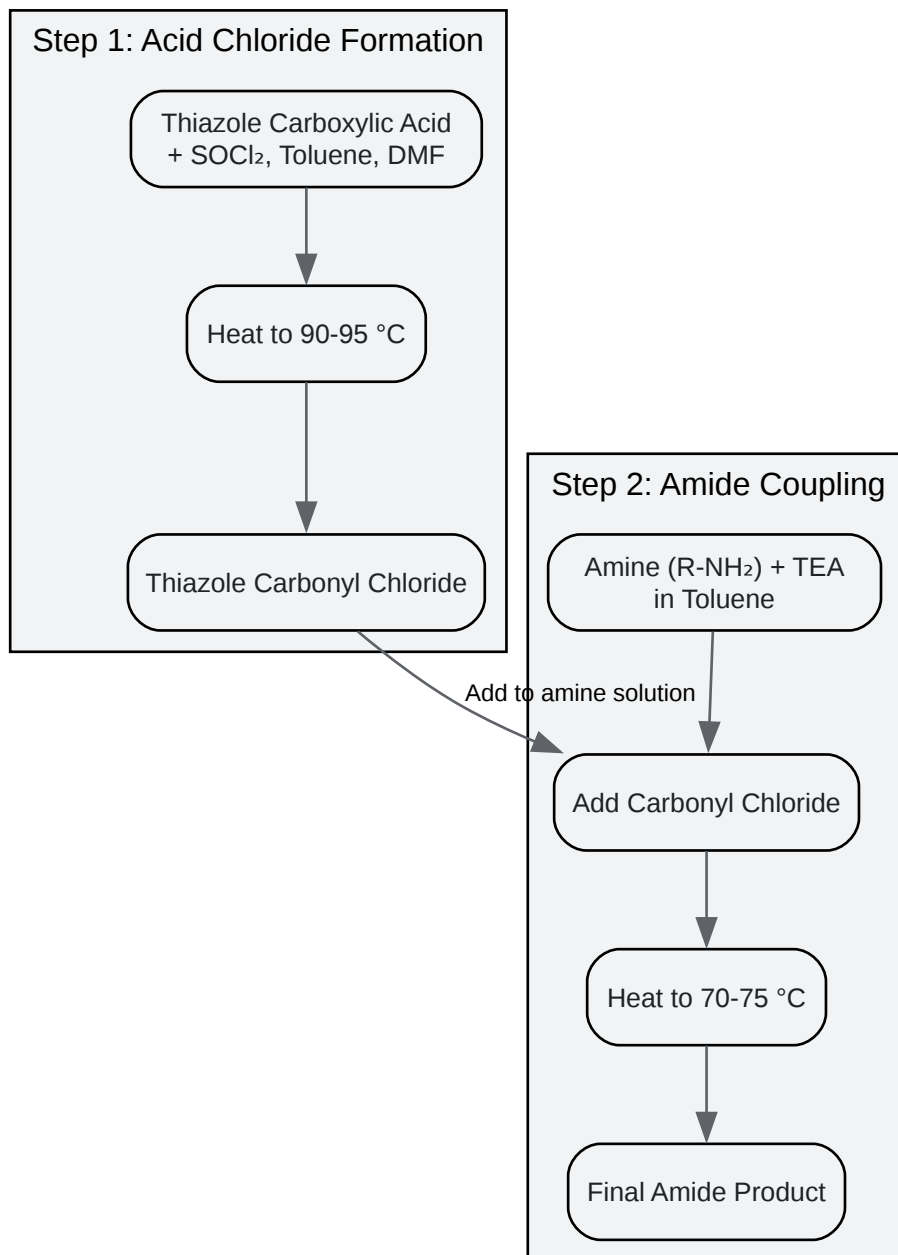
Protocol 1: Synthesis of Thiazole Carboxylic Acid Chloride This protocol details the conversion of a thiazole carboxylic acid to its more reactive acid chloride derivative, a crucial step for subsequent amide or ester formation.^[13]

- Add 1.5 g of 4-Methylthiazole-5-carboxylic acid to 10 mL of thionyl chloride.
- Reflux the mixture for 2 hours.
- After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
- The resulting acid chloride product is typically used in the next step without further purification.^[13]

Protocol 2: Synthesis of Thiazole Carboxamide Derivatives This protocol outlines the synthesis of amide derivatives from a thiazole carboxylic acid, proceeding via the acid chloride intermediate.^[17]

- Acid Chloride Formation: To a solution of 4-methylthiazole-5-carboxylic acid in toluene, add a catalytic amount of DMF. Add thionyl chloride (SOCl_2) and heat the mixture to 90-95 °C until the reaction is complete (monitored by TLC).
- Amide Coupling: In a separate flask, dissolve the desired amine (R-NH_2) and triethylamine (TEA) in toluene.
- Cool the amine solution and slowly add the previously prepared acid chloride solution.
- Heat the reaction mixture to 70-75 °C and monitor for completion.
- Upon completion, the reaction is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield the crude amide product, which can be purified by crystallization or chromatography.

Workflow for Amide Synthesis



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Caption: Experimental workflow for amide synthesis.

Conclusion

5-Methylthiazole-2-carboxylic acid is a heterocyclic compound of significant interest due to the prevalence of the thiazole core in pharmacologically active molecules. Its well-defined

physicochemical properties and versatile reactivity make it an important intermediate for the synthesis of novel compounds in drug discovery and materials science. The protocols and data presented in this guide offer a comprehensive resource for researchers working with this valuable chemical entity. Further exploration of its derivatives is likely to yield new therapeutic agents with improved efficacy and novel mechanisms of action.

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